molecular formula C14H10O3S B8516538 6-Benzyloxy-1,3-benzoxathiol-2-one CAS No. 170283-11-1

6-Benzyloxy-1,3-benzoxathiol-2-one

Cat. No. B8516538
CAS RN: 170283-11-1
M. Wt: 258.29 g/mol
InChI Key: BIRJEQFYQXARRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyloxy-1,3-benzoxathiol-2-one is a useful research compound. Its molecular formula is C14H10O3S and its molecular weight is 258.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyloxy-1,3-benzoxathiol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxy-1,3-benzoxathiol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

170283-11-1

Product Name

6-Benzyloxy-1,3-benzoxathiol-2-one

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

6-phenylmethoxy-1,3-benzoxathiol-2-one

InChI

InChI=1S/C14H10O3S/c15-14-17-12-8-11(6-7-13(12)18-14)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

BIRJEQFYQXARRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=O)O3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 6-hydroxy-1,3-benzoxathiol-2-one (16.8 g, 0.1 mol) in THF (1650 mL) and cool to 0° C. Sequentially add benzyl alcohol (16.2 g, 0.15 mol), triphenylphosphine (PPh3, 39.3 g, 0.15 mol), and diisopropylazodicarboxylate (30.3 g, 0.15 mol). Stir the reaction mixture at room temperature overnight. Add water (1500 mL) and extract the aqueous layer with EtOAc (3×1500 mL). Combine the organic layers and dry with Na2SO4, filter, concentrate and purify by flash column chromatography (silica gel, 10-25% of EtOAc/hexane) to give 24.33 g of 6-benzyloxy-benzo[1,3]oxathiol-2-one (94%).
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
1650 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
39.3 g
Type
reactant
Reaction Step Three
Quantity
30.3 g
Type
reactant
Reaction Step Four

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